Evodiamina hidroxilada

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

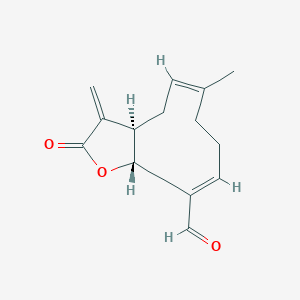

Hydroxy evodiamine is a derivative of evodiamine, a bioactive alkaloid found in the fruit of Evodia rutaecarpa. Evodiamine is known for its various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-obesity effects. Hydroxy evodiamine retains many of these properties and has been the subject of extensive research due to its potential therapeutic applications .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing more complex molecules with potential pharmacological activities.

Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-obesity properties.

Mecanismo De Acción

Mode of Action

EVO exhibits apoptotic activity by inhibiting NF-κB activation, which inhibits the expression of downstream gene products cyclin D1 and Bcl-2 . It also induces apoptosis of doxorubicin (DOX)-sensitive MCF-7 and DOX-resistant MCF-7/ADR cells by increasing cleaved poly (ADP-ribose) polymerase (PARP), caspase-7/9, and caspase activities, as well as inhibiting the Ras/MEK/ERK cascade and inhibitors of apoptosis (IAPs) .

Biochemical Pathways

EVO shows its anticancer potential by modulating aberrant signaling pathways . It has been reported to suppress cell growth, cell cycle progression, migration, and angiogenesis . EVO induces the phosphorylation of EGFR, PKCα, and ERK, and it inhibits adipogenesis via the EGFR–PKCα–ERK signaling pathway . It also exerts an anti-inflammation activity on human umbilical vein endothelial cells (HUVEC) with high glucose by suppressing the P2X4 receptor (P2X4R) signaling pathway .

Pharmacokinetics

Clinical application of EVO in the treatment of cancers may prove difficult due to poor bioavailability and potential toxicity due to metabolism . EVO is susceptible to metabolism and may inhibit the activities of metabolizing enzymes, such as cytochrome P450 . To improve its bioavailability and mitigate side effects, novel drug carriers involving the use of solid dispersion techniques, phospholipids, and nanocomplexes to deliver EVO have been tested .

Result of Action

EVO has been shown to induce oxidative stress and cause subsequent apoptosis by elevating intracellular ROS and nitric oxide levels and reducing cellular antioxidant capacity . It also increases the expression levels of Bcl-2, P-Akt, and P-mTOR, and reduces the expression levels of Bax, Bad, and cleaved-caspase-3 and -8 .

Action Environment

The dihedral angle of the stereo-structure is the main cause of the difference in tissue distribution ability between evodiamine and dehydroevodiamine . Dehydroevodiamine can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure . Therefore, dehydroevodiamine is more likely to pass cross the blood-brain barrier and enter the brain in a tissue-specific manner .

Análisis Bioquímico

Biochemical Properties

Hydroxy evodiamine has been reported to exert its anti-cancer effects by inhibiting cell proliferation, invasion, and metastasis, while inducing apoptosis in numerous types of cancer cells . It interacts with various enzymes and proteins, including cytochrome P450, which it may inhibit . The nature of these interactions involves the modulation of aberrant signaling pathways .

Cellular Effects

Hydroxy evodiamine has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell growth and invasion, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydroxy evodiamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, showing its anticancer potential by modulating aberrant signaling pathways .

Temporal Effects in Laboratory Settings

Over time, Hydroxy evodiamine has shown changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been noted that Hydroxy evodiamine is susceptible to metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydroxy evodiamine can be synthesized through various chemical reactions involving evodiamine as the starting material. One common method involves the hydroxylation of evodiamine using specific reagents and catalysts.

Industrial Production Methods

Industrial production of hydroxy evodiamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction of evodiamine from Evodia rutaecarpa, followed by chemical modification to introduce hydroxy groups. Advanced techniques like chromatography and crystallization are used to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxy evodiamine undergoes various chemical reactions, including:

Oxidation: Hydroxy evodiamine can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the hydroxy groups, potentially altering the compound’s pharmacological properties.

Substitution: Hydroxy evodiamine can participate in substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy evodiamine can lead to the formation of quinone derivatives, while reduction can yield alcohol derivatives .

Comparación Con Compuestos Similares

Hydroxy evodiamine is similar to other evodiamine derivatives, such as:

Evodiamine: The parent compound, known for its anti-cancer and anti-inflammatory properties.

Rutaecarpine: Another alkaloid from Evodia rutaecarpa with similar pharmacological activities.

Hydroxy rutaecarpine: A derivative of rutaecarpine with added hydroxy groups, exhibiting enhanced biological activities.

Hydroxy evodiamine is unique due to its specific hydroxy modifications, which can enhance its solubility, bioavailability, and overall pharmacological profile compared to its parent compound and other derivatives .

Propiedades

Número CAS |

1238-43-3 |

|---|---|

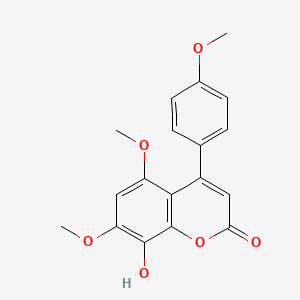

Fórmula molecular |

C19H17N3O2 |

Peso molecular |

319.4 g/mol |

Nombre IUPAC |

(1S)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one |

InChI |

InChI=1S/C19H17N3O2/c1-21-16-5-3-2-4-13(16)19(24)22-9-8-12-14-10-11(23)6-7-15(14)20-17(12)18(21)22/h2-7,10,18,20,23H,8-9H2,1H3/t18-/m0/s1 |

Clave InChI |

XYSMNZWLVJYABK-SFHVURJKSA-N |

SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

SMILES isomérico |

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

SMILES canónico |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)